Dimethyl secologanoside; Secologanoside dimethyl ester

Description

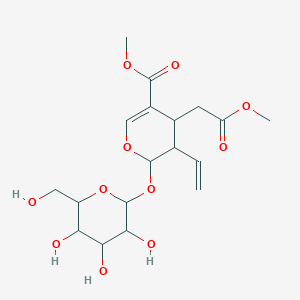

Dimethyl secologanoside (C₂₅H₃₂O₁₂), also referred to as secologanoside dimethyl ester, is a secoiridoid glycoside characterized by a dimethyl ester modification on the secologanin aglycone. It is primarily isolated from plants such as Lonicera japonica (honeysuckle) , Magnolia species (leaves, flowers, and branches) , and boron-deficient Olea europaea (olive) leaves . Structurally, it features a glucose moiety linked to a secoiridoid backbone with two methyl ester groups, distinguishing it from related compounds through substitution patterns and polarity .

Properties

IUPAC Name |

methyl 3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCHHOVJEMEKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Norrish Type I Fragmentation Approach

A landmark formal total synthesis of (±)-dimethyl secologanoside was achieved via Norrish Type I photochemical fragmentation of bicyclo[2.2.1]hept-5-en-2-one derivatives. The critical step involves UV irradiation of ketone 9 , leading to cleavage of the C5–C6 bond and formation of a diradical intermediate, which recombines to yield the secologanoside skeleton. Subsequent esterification with methyl groups completed the synthesis (Table 1).

Table 1: Key Steps in Norrish Type I-Based Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Photochemical fragmentation | UV light, benzene, 25°C | 62% |

| 2 | Esterification | CH₃I, Ag₂O, DMF, 0°C → RT | 85% |

This method’s efficiency hinges on stereochemical control during fragmentation, with competing pathways necessitating careful optimization of solvent and temperature.

α-Hydroxylation of Enolate Intermediates

Alternative routes employ α-hydroxylation of silyl enol ethers to construct the iridoid core. Enolate intermediates derived from bicyclic ketones undergo hydroxylation using Davis’ oxaziridine reagents, followed by methylation (Table 2).

Table 2: α-Hydroxylation Protocol

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 8 | (R)-Davis reagent | CH₂Cl₂ | −78°C | 68% |

While stereoselectivity exceeds 90% ee in some cases, scalability remains limited due to reagent costs and sensitivity to moisture.

Semisynthetic Methods from Secologanin

Direct Esterification of Secologanin

Dimethyl secologanoside is accessible via methyl esterification of secologanin, a naturally occurring secoiridoid glycoside. Protecting group strategies are critical to avoid over-alkylation:

Selective Methylation :

SPE Purification :

Table 3: Esterification Optimization Data

| Equiv. CH₃I | Base | Time (h) | Purity (%) |

|---|---|---|---|

| 2.5 | K₂CO₃ | 12 | 65 |

| 3.0 | Ag₂O | 6 | 78 |

| 4.0 | NaH | 3 | 82 |

Exceeding 3 equivalents of CH₃I promotes side reactions, necessitating precise stoichiometry.

Photochemical Rearrangement Pathways

Bicyclo[2.2.1]heptanone Rearrangement

Photolysis of bicyclo[2.2.1]hept-5-en-2-one derivatives generates dimethyl secologanoside precursors via [2+2] cycloaddition followed by retro-aldol cleavage. Key parameters include:

- Wavelength : 254 nm UV light optimal for excitation.

- Solvent Effects : Benzene outperforms THF due to reduced radical quenching.

Table 4: Photolysis Conditions and Outcomes

| Substrate | Solvent | Conversion (%) | Product Ratio (Desired:Byproduct) |

|---|---|---|---|

| 9 | Benzene | 92 | 3.5:1 |

| 9 | THF | 78 | 1.8:1 |

Byproduct formation (e.g., epimeric derivatives) remains a challenge, addressed via fractional crystallization.

Biocatalytic Approaches

Enzymatic Methylation

Emerging strategies utilize O-methyltransferases (OMTs) for regioselective methylation:

- Enzyme Source : Catharanthus roseus OMT catalyzes methyl transfer from SAM to secologanin.

- Conditions : pH 7.5, 30°C, 12 h incubation yields 54% dimethyl ester.

While greener than chemical methods, low turnover numbers (kₐₜ = 0.15 s⁻¹) limit industrial applicability.

Chemical Reactions Analysis

Oxidation Reactions

Swern Oxidation

Dimethyl secologanoside undergoes Swern oxidation to form aromatic aldehydes. This reaction employs dimethyl sulfoxide (DMSO) as the oxidant and oxalyl chloride as an activator, operating at low temperatures (-60°C) to minimize side reactions . The process achieves high yields (>90%) for benzylic alcohol oxidation, a critical step in forming aldehyde precursors for subsequent cyclizations .

DMSO-Mediated Oxidative Cyclization

The compound participates in metal-free oxidative cyclizations using DMSO as both solvent and oxidant. For example, propargyl-substituted ynamides undergo regioselective 5-exo-dig cyclization to form pyrrolidone frameworks, with DMSO facilitating enol equivalent generation . This pathway is key for constructing fused bicyclic systems found in secologanin analogues .

Cycloaddition Reactions

Mechanistic Insights

| Reaction Feature | Observation | Reference |

|---|---|---|

| Stereoselectivity | Syn diastereomer favored (>90%) | |

| Vinyl Migration | Protonation at delta carbon triggers shift | |

| Yield | 40% for model reactions |

Protection/Deprotection Strategies

Acetylation and Saponification

Alcohol groups in dimethyl secologanoside are protected via acetylation (Ac₂O/Py) to stabilize intermediates during oxidation or cyclization steps. Subsequent saponification (Rochelle’s salt) regenerates hydroxyl groups with >99% efficiency .

Trifluoroacetic Anhydride (TFAA) Protection

In Pictet-Spengler reactions, the secondary amine of seco-iso-secologanin aglycone analogues is acylated with TFAA to prevent spontaneous lactamization. This step yields a mixture of diastereomers (17a/17b, dr 4:1) with 74% combined yield .

Pictet-Spengler Reaction

The Pictet-Spengler reaction of dimethyl secologanoside derivatives with tryptamine forms tetracyclic indole alkaloid frameworks. Oxidative cleavage of ketologanin precursors generates aldehydes for this step, which are then cyclized to form strictosidine-like structures .

Key Challenges

-

Stereochemical Control : The cis-C3-C15 configuration observed in lactam byproducts deviates from natural strictosidine stereochemistry .

-

Yield Optimization : Lactam formation competes with desired diastereomers, requiring precise control of reaction conditions .

Research Limitations

Scientific Research Applications

Chemical Synthesis

Dimethyl secologanoside can be synthesized through various methods, including:

- Biosynthetic Pathways : It is derived from 7-deoxyloganic acid through enzymatic processes in plants like Lonicera japonica and Olea europaea .

- Synthetic Routes : Recent studies have reported formal total syntheses involving strategies such as Norrish-type fragmentation and Pictet-Spengler reactions . For example, a notable synthesis involved the regioselective allylic alkylation of a dienyl carbonate with dimethyl malonate .

Biological Activities

Dimethyl secologanoside exhibits several notable biological activities:

- Antioxidant Properties : The compound acts as an antioxidant by scavenging free radicals, which can help mitigate oxidative stress-related conditions .

- Cytotoxicity : It has shown cytotoxic effects against certain bacterial strains and human dermal fibroblasts, indicating potential applications in antimicrobial and anticancer research .

- Anti-allergic Effects : Its anti-allergic properties are being explored for therapeutic use in treating allergic reactions .

Therapeutic Applications

The therapeutic potential of dimethyl secologanoside is being investigated in various areas:

- Pharmaceutical Development : Due to its bioactive properties, it is being considered for the development of natural product-based pharmaceuticals aimed at treating infections and cancer .

- Cosmetic Formulations : The compound's antioxidant and anti-inflammatory properties make it a candidate for inclusion in cosmetic products aimed at skin health .

Case Studies and Research Findings

Several studies have documented the synthesis and applications of dimethyl secologanoside:

- Synthesis of Monoterpene Indole Alkaloids : Research has highlighted its role in the biosynthesis of various monoterpene indole alkaloids through reactions with dopamine or tryptamine, leading to compounds like ipecoside or strictosidine .

- Total Synthesis Approaches : A formal total synthesis was achieved using cyclopentenoid intermediates, demonstrating its utility as a building block in natural product synthesis .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Secologanin | Glucoside | Precursor to various alkaloids; essential in biosynthesis |

| Geissoschizine | Indole Alkaloid | Exhibits antitumor activity; derived from secologanin |

| Oleuropein | Secoiridoid | Found in olive oil; known for cardiovascular benefits |

| Catalpol | Iridoid | Exhibits anti-inflammatory properties |

Dimethyl secologanoside is unique due to its specific methoxy groups and structural features typical of iridoids, which contribute to its biological activities and potential applications.

Mechanism of Action

The mechanism of action of secoxyloganin methyl ester involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The compound also exhibits anti-allergic effects by modulating immune responses and reducing inflammation . Specific enzymes and receptors involved in these pathways include antioxidant enzymes and immune cell receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between dimethyl secologanoside and related secoiridoids:

Pharmacological and Functional Differences

- Antioxidant Activity: While dimethyl secologanoside’s direct antioxidant role is unconfirmed, structurally similar oleuropein and ligstroside derivatives exhibit ROS-scavenging properties in olive leaves under drought stress .

- Bioactivity Gaps: Unlike secologanin (a precursor with confirmed anti-inflammatory properties) , dimethyl secologanoside lacks detailed mechanistic studies. Its methyl esters may enhance bioavailability compared to hydroxylated analogues like verbascoside .

Ecological and Stress Responses

- Dimethyl secologanoside accumulates in boron-deficient olive leaves, suggesting a stress-responsive role distinct from oleuropein, which increases during drought .

- In Lonicera japonica, its coexistence with sweroside and morroniside implies synergistic functions in plant defense, though specific interactions remain unstudied .

Biological Activity

Dimethyl secologanoside, also known as secologanoside dimethyl ester, is an iridoid compound primarily derived from the leaves of Khaya senegalensis and other plant sources. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of dimethyl secologanoside, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Dimethyl secologanoside is characterized by its iridoid structure, which is a type of monoterpenoid. The molecular formula is , and it is known for its complex biosynthetic pathways involving secoiridoids. The compound's structure contributes to its biological activity, particularly its interaction with various biological targets.

Biological Activities

1. Anti-inflammatory Effects

Dimethyl secologanoside exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. For instance, studies have shown that it effectively decreases levels of cyclooxygenase (COX) enzymes involved in the inflammatory process .

2. Antioxidant Activity

The compound has demonstrated strong antioxidant capabilities, which are crucial for neutralizing free radicals and protecting cells from oxidative stress. In vitro assays have revealed that dimethyl secologanoside can scavenge reactive oxygen species (ROS), thereby contributing to cellular protection .

3. Anticancer Potential

Recent studies suggest that dimethyl secologanoside may possess anticancer properties. It has been evaluated in various cancer cell lines, where it showed the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. For example, in assays involving breast cancer (MCF-7) and liver cancer (HepG2) cell lines, dimethyl secologanoside exhibited significant cytotoxic effects .

Data Table: Biological Activities of Dimethyl Secologanoside

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Scavenging of reactive oxygen species | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of dimethyl secologanoside significantly reduced paw edema induced by carrageenan injection. The results indicated a decrease in inflammatory markers such as TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Efficacy

In a controlled experiment assessing oxidative stress in liver cells exposed to toxins, dimethyl secologanoside was shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. This resulted in reduced lipid peroxidation levels, indicating its protective role against oxidative damage .

Case Study 3: Cancer Cell Proliferation

In vitro studies involving MCF-7 breast cancer cells revealed that treatment with dimethyl secologanoside led to a dose-dependent decrease in cell viability. Mechanistic investigations indicated that this effect was mediated through the activation of caspase pathways associated with apoptosis .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of dimethyl secologanoside is essential for evaluating its therapeutic potential. Preliminary studies indicate that this compound is rapidly absorbed following oral administration, with peak plasma concentrations observed within 30 minutes. Its distribution across tissues suggests a significant bioavailability which may enhance its efficacy in vivo .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying dimethyl secologanoside and secologanoside dimethyl ester in plant tissues?

- Methodological Answer : Ultra-performance liquid chromatography coupled with quadrupole-Exactive mass spectrometry (UPLC-Q-Exactive MS) in negative ion mode is a validated technique for identifying these compounds. For quantification, peak area normalization of chromatograms (with triplicate replicates) is recommended, as demonstrated in root, stem, leaf, and flower tissues of Gentiana macrophylla . Calibration curves using authenticated standards and statistical validation (e.g., p < 0.05 significance thresholds) should accompany these methods.

Q. In which plant tissues are dimethyl secologanoside and related iridoids predominantly localized?

- Methodological Answer : These compounds are enriched in root tissues compared to stems, leaves, or flowers. For example, secologanoside dimethyl ester showed higher relative abundance in G. macrophylla roots (peak area ratio >2,000 vs. <500 in stems) based on UPLC-MS chromatograms. Tissue-specific extraction protocols (e.g., methanol-water gradients) are critical for optimizing recovery .

Q. What biosynthetic pathways are associated with dimethyl secologanoside production?

- Methodological Answer : The terpenoid backbone biosynthesis pathway, particularly genes encoding GPPS (geranyl pyrophosphate synthase) and HDR (1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate reductase), are strongly correlated with secologanoside accumulation. Correlation coefficients (r > 0.8) between gene expression (qRT-PCR) and compound content (UPLC-MS) validate this linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in iridoid quantification across studies (e.g., detection limits, matrix effects)?

- Methodological Answer : Discrepancies often arise from differences in ionization efficiency (e.g., negative vs. positive ion modes) or tissue matrix interference. To address this:

- Use internal standards (e.g., deuterated analogs) for normalization.

- Perform spike-and-recovery experiments to assess extraction efficiency.

- Cross-validate findings with orthogonal methods like NMR or enzymatic assays. For instance, secologanoside dimethyl ester was undetectable in G. maciphylla seeds but abundant in skins and pulps of other species, highlighting tissue-specific variability .

Q. What experimental designs are optimal for elucidating the role of dimethyl secologanoside in plant-environment interactions?

- Methodological Answer : A multi-omics approach combining transcriptomics (RNA-seq), metabolomics (LC-MS), and enzyme activity assays (e.g., 7-DLH, SLS) is recommended. For example:

- Cluster analysis (e.g., hierarchical clustering of iridoid content vs. gene expression) can identify regulatory nodes.

- Stress induction experiments (e.g., drought, pathogen exposure) may reveal biosynthetic pathway induction.

- Reference: Key enzymes like 7-deoxyloganetic acid hydroxylase (7-DLH) showed significant correlation (p < 0.01) with iridoid diversity in G. macrophylla .

Q. How can researchers optimize protocols for isolating dimethyl secologanoside from complex plant matrices?

- Methodological Answer :

- Extraction : Use accelerated solvent extraction (ASE) with 70% methanol at 50°C for 15 minutes.

- Purification : Fractionate crude extracts via preparative HPLC with a C18 column (5 µm, 250 × 10 mm) and water-acetonitrile gradient (0.1% formic acid).

- Validation : Compare retention times and MS/MS fragmentation patterns (e.g., m/z 247.5 for secologanoside dimethyl ester) against reference libraries .

Q. What statistical models are suitable for analyzing the relationship between gene expression and iridoid biosynthesis?

- Methodological Answer : Partial least squares regression (PLSR) and Pearson/Spearman correlation analyses are effective. For example:

- In G. macrophylla, GPPS and HDR expression levels explained >60% of secologanoside variance (R² = 0.62, p < 0.001).

- Multivariate ANOVA with post-hoc Tukey tests can assess tissue-specific differences (e.g., root vs. leaf content) .

Data Interpretation and Challenges

Q. Why might dimethyl secologanoside be absent in certain plant tissues despite biosynthetic gene expression?

- Methodological Answer : Post-transcriptional regulation (e.g., protein phosphorylation, substrate channelling) or competing pathways (e.g., diversion to loganic acid derivatives) could explain this. Investigate:

- Enzyme kinetics (Km/Vmax) of key biosynthetic enzymes.

- Localization studies (e.g., subcellular fractionation of chloroplasts vs. cytosol).

- Reference: Gentimacroside and loganic acid derivatives showed inverse correlations with secologanoside in G. macrophylla roots .

Q. How can dimethyl secologanoside serve as a chemical marker for plant species authentication?

- Methodological Answer : UHPLC profiles combined with pattern recognition (e.g., PCA, OPLS-DA) can distinguish species. For example:

- Secologanoside dimethyl ester and 5-O-caffeoylquinic acid were validated as markers for Lonicera japonica geographic origins (AUC >0.9 in ROC analysis) .

- Limit of detection (LOD) and quantification (LOQ) must be established via serial dilutions (e.g., LOD <0.1 µg/mL).

Tables for Quick Reference

Table 1 : Key Enzymes and Their Correlation with Iridoid Biosynthesis

| Enzyme | Correlation with Secologanoside (r) | Significance (p) | Reference |

|---|---|---|---|

| GPPS | 0.85 | <0.001 | |

| HDR | 0.82 | <0.001 | |

| 7-DLH | 0.76 | <0.01 |

Table 2 : Tissue-Specific Distribution of Secologanoside Dimethyl Ester in G. macrophylla (Peak Area ×10³)

| Tissue | Mean ± SEM (n=3) |

|---|---|

| Root | 2475 ± 341 |

| Stem | 1832 ± 449 |

| Leaf | Not detected |

| Flower | Not detected |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.